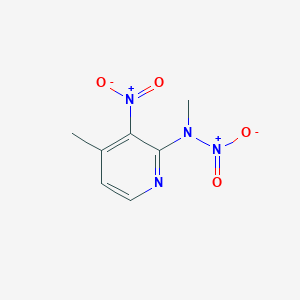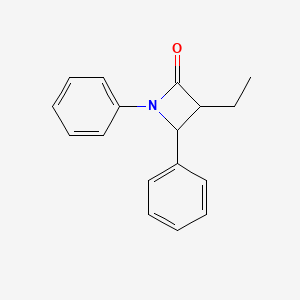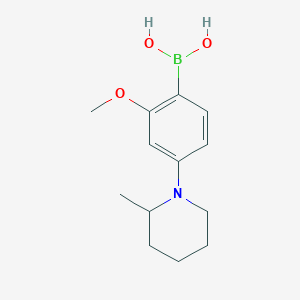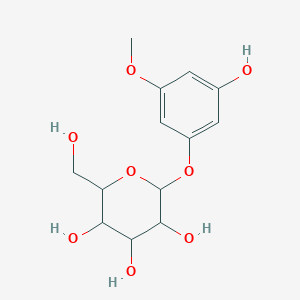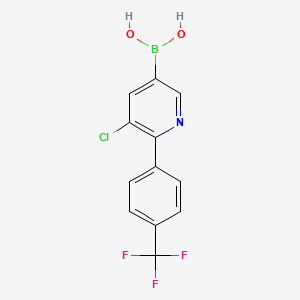
(5-Chloro-6-(4-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-6-(4-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chloro group and a trifluoromethylphenyl group. The unique structural features of this compound make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(4-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-6-(4-(trifluoromethyl)phenyl)pyridine.
Borylation Reaction: The key step involves the borylation of the pyridine derivative using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired boronic acid derivative in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
化学反应分析
Types of Reactions
(5-Chloro-6-(4-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol), inert atmosphere.
Oxidation: Hydrogen peroxide or sodium periodate, solvent (e.g., water or acetonitrile).
Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., dimethylformamide or tetrahydrofuran), elevated temperatures.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Corresponding phenol derivatives.
Substitution: Substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, (5-Chloro-6-(4-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science.
Biology
In biological research, this compound can be used to synthesize bioactive molecules that target specific biological pathways. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them potential candidates for drug development.
Medicine
In medicine, derivatives of this compound have shown promise as inhibitors of enzymes and receptors involved in various diseases. For example, boronic acid derivatives are known to inhibit proteasomes, which are targets for cancer therapy.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with unique properties. The trifluoromethyl group imparts desirable characteristics such as increased chemical stability and resistance to degradation.
作用机制
The mechanism of action of (5-Chloro-6-(4-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid depends on its specific application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of enzymes, leading to inhibition of their activity. The trifluoromethyl group enhances the binding affinity and specificity of the compound for its molecular targets. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound-enzyme complex.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group, used in the synthesis of agrochemicals and pharmaceuticals.
5-(Trifluoromethyl)pyridine: Another pyridine derivative with similar applications in chemistry and biology.
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: A compound with a similar trifluoromethylphenyl group, used in the development of analgesic drugs.
Uniqueness
(5-Chloro-6-(4-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid is unique due to the combination of its boronic acid group, chloro group, and trifluoromethylphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. The presence of the boronic acid group allows for participation in Suzuki-Miyaura coupling reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.
属性
分子式 |
C12H8BClF3NO2 |
|---|---|
分子量 |
301.46 g/mol |
IUPAC 名称 |
[5-chloro-6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H8BClF3NO2/c14-10-5-9(13(19)20)6-18-11(10)7-1-3-8(4-2-7)12(15,16)17/h1-6,19-20H |
InChI 键 |
GPINVJXSBCDEJN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(N=C1)C2=CC=C(C=C2)C(F)(F)F)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



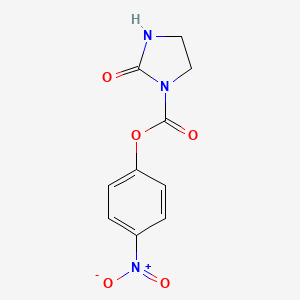
![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)

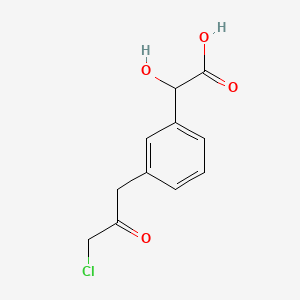
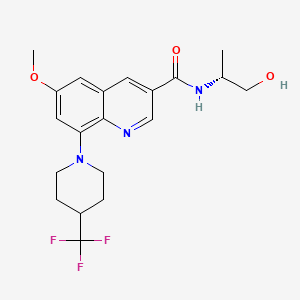
![[(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl](trimethyl)stannane](/img/structure/B14075519.png)
![3-Amino-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14075523.png)
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene](/img/structure/B14075534.png)
